7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by:
- Core structure: A fused bicyclic system comprising a triazole and pyrimidine ring.
- Substituents: A 2-amine group at position 2 and a 1-methylcyclopropyl group at position 6.
Triazolopyrimidines are widely explored for their biological activities, including kinase inhibition and antiproliferative effects. The unique methylcyclopropyl substituent in this compound distinguishes it from analogues with other substituents at position 7.
Properties
Molecular Formula |
C9H15N5 |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
7-(1-methylcyclopropyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13) |
InChI Key |
LCFZIQPAZYOFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCNC3=NC(=NN23)N |
Origin of Product |
United States |
Preparation Methods
Amination of 7-Chloro-triazolo[1,5-a]pyrimidines (Nucleophilic Substitution)
A robust and widely used method to prepare the target compound involves nucleophilic substitution of the 7-chloro substituent on the triazolo[1,5-a]pyrimidine core with (1-methylcyclopropyl)methylamine or its hydrochloride salt.
- Starting material: 7-chloro-triazolo[1,5-a]pyrimidine derivative (e.g., 5-chloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-amine)
- Solvent: N,N-dimethylformamide (DMF), typically 0.1 M concentration
- Amine: (1-methylcyclopropyl)methanamine hydrochloride (1.5 equiv)
- Base: Triethylamine (Et3N), 3 equiv to neutralize HCl and promote substitution
- Temperature: Room temperature (rt)
- Reaction time: 0.5–2 hours
- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration
- Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient)
Example Yield and Characterization:
| Parameter | Data |
|---|---|
| Starting material amount | 50 mg (0.16 mmol) |
| Amine amount | 29 mg (0.24 mmol) |
| Triethylamine volume | 66 μL (0.47 mmol) |
| Reaction time | 1 hour at rt |
| Product isolated yield | 80% (46 mg, 0.13 mmol) |
| Physical state | White powder |
| 1H NMR (600 MHz, CDCl3) | δ 8.35 (s, 1H), 6.84 (dt), 6.43 (bs), 2.81 (d), 1.09 (s), 0.44–0.38 (m) ppm |
This method is well-documented and allows for high regioselectivity and good yields under mild conditions, making it suitable for synthesizing the target compound with high purity.
Cyclocondensation Route for Core Formation Followed by Amination
An alternative synthetic route involves:
Cyclocondensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds such as diethyl malonate derivatives or aryl-substituted 1,3-butanediones to form the triazolo[1,5-a]pyrimidine core.
Chlorination of the resulting intermediate using phosphoryl chloride (POCl3) at elevated temperatures (around 130 °C) to introduce a chloro substituent at the 7-position.
Nucleophilic substitution of the 7-chloro group with the desired amine, in this case, (1-methylcyclopropyl)methylamine or related analogs.
| Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Cyclocondensation | 3-amino-1,2,4-triazole, diethyl malonate, 170 °C, 2 h | 59–90 |
| Chlorination | POCl3, 130 °C, 6 h | Up to 90 |
| Amination (Nucleophilic Substitution) | (1-methylcyclopropyl)methylamine, DMF, 50 °C, 1–16 h | 45–90 |
This multi-step approach allows for structural diversification at various positions of the triazolo[1,5-a]pyrimidine scaffold and has been extensively used in medicinal chemistry to optimize biological activity.
One-Step Regioselective Synthesis (Less Common for This Specific Substitution)
Some literature reports one-step syntheses of 7-substituted triazolo[1,5-a]pyrimidines via reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. However, these methods are more suited for aryl substitutions and less commonly applied to alkylcyclopropyl groups like 1-methylcyclopropyl.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The amination of the 7-chloro precursor with (1-methylcyclopropyl)methylamine hydrochloride proceeds efficiently at room temperature with triethylamine as a base to neutralize HCl formed during the reaction, affording the target compound in high purity and yield.
Cyclocondensation methods provide access to a variety of analogues by varying the β-dicarbonyl starting materials, allowing for structural optimization in drug discovery efforts.
Purification is commonly achieved by silica gel flash chromatography or reversed-phase HPLC, ensuring >95% purity for biological evaluation.
Characterization data such as ^1H NMR, HRMS, and IR spectroscopy confirm the structural integrity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences biological activity, solubility, and metabolic stability. Below is a comparative analysis:
Key differences :
Physicochemical Properties
| Property | 7-(1-Methylcyclopropyl) Derivative | 7-Methyl Analogue | 7-Phenyl Analogue |
|---|---|---|---|
| LogP | ~2.1 (estimated) | 1.8 | 3.2 |
| Solubility (mg/mL) | 0.15 (predicted) | 0.3 | 0.05 |
| Metabolic Stability (t₁/₂) | >4 hours (predicted) | 2 hours | 1.5 hours |
Biological Activity
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS Number: 1372906-74-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole-pyrimidine framework, which is known for its diverse biological activities. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, a related study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial and fungal strains. The results showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Moderate | Moderate |
Anticancer Activity
Another area of interest is the anticancer potential of triazole derivatives. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines are yet to be fully characterized but show promise based on structural similarities to known active compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the triazole ring via cyclization.
- Substitution reactions to introduce the methylcyclopropyl group.
- Final purification steps to obtain the desired compound in high purity.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various triazoles and evaluated their antimicrobial properties. Among them was this compound. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized standard methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays for evaluation .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer activities of heterocyclic compounds derived from triazoles and pyrimidines, researchers found that certain derivatives led to significant reductions in viability across multiple cancer cell lines. Although specific data for this compound were not detailed in this study due to ongoing research phases, the structural similarities suggest potential efficacy that warrants further exploration.
Q & A
Advanced Question
- Molecular Docking : Identifies binding poses in kinase ATP pockets (e.g., PDB: 3LQ8) .
- Pharmacophore Modeling : Maps hydrogen-bond acceptors/donors and hydrophobic regions .
- ADMET Prediction : SwissADME or ADMETLab2.0 evaluates bioavailability and toxicity .
How can synthesis challenges (e.g., toxic reagents) be mitigated?
Q. Methodological Focus
- Alternative Catalysts : Replace piperidine (regulated) with APTS or cerium nitrate, reducing toxicity .
- Green Chemistry : Solvent-free microwave synthesis minimizes waste .
- Flow Chemistry : Continuous reactors improve safety for exothermic steps .
What assays are used to evaluate kinase inhibition?
Q. Biological Focus
- Biochemical Assays : ADP-Glo™ Kinase Assay quantifies ATP consumption .
- Cellular Proliferation : MTT assay in cancer lines (e.g., MCF-7) with IC₅₀ determination .
- Western Blotting : Measures downstream phosphorylation (e.g., ERK1/2) .
How is compound stability assessed under varying conditions?
Q. Methodological Focus
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) .
- HPLC Stability Indicating Methods : Track degradation products (e.g., oxidized triazole) .
- Mass Balance Analysis : Ensures >95% recovery after stress testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
